Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate
Description
Tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a tert-butyl ester group at position 1 and a benzyloxy substituent at position 3 of the cyclobutane ring. This compound belongs to a class of sterically constrained cyclic structures widely utilized in medicinal chemistry and organic synthesis for their conformational rigidity, which enhances binding specificity in drug design .
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
tert-butyl 3-phenylmethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)19-15(17)13-9-14(10-13)18-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
QVJNFRCGOOMQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate generally involves multi-step synthetic routes starting from cyclobutane derivatives or related precursors. The key transformations include:
- Formation of the cyclobutane ring with appropriate substitution
- Introduction of the benzyloxy group via nucleophilic substitution
- Installation of the tert-butyl ester protecting group via esterification or protection of the carboxylic acid
Specific Synthetic Routes
Nucleophilic Substitution on Cyclobutane Precursors
A notable method involves the preparation of 3-(benzyloxy)-1-cyclobutanone intermediates, which are subsequently converted to the target compound. For example, 3-(benzyloxy)-1-cyclobutanone can be synthesized by nucleophilic substitution of brominated cyclobutane intermediates with benzyl alcohol under basic conditions.
- Step 1: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, a nucleophilic substitution reaction under basic conditions (NaH, n-butyl lithium, or potassium tert-butoxide) in solvents such as DMF, DMA, or NMP at 120-140 °C for 20-24 hours yields an intermediate cyclobutane compound.
- Step 2: Acidic deprotection and hydrolysis of this intermediate produce 3-oxocyclobutanecarboxylic acid.
- Step 3: Conversion of the acid to a silver carboxylate followed by Hunsdiecker reaction with elemental bromine yields a bromoalkane intermediate.
- Step 4: Nucleophilic substitution of this bromoalkane with benzyl alcohol under basic conditions (NaH, n-butyl lithium, or potassium tert-butoxide) in solvents like DMF, THF, or DCM at 0-10 °C to 40-50 °C for 6-8 hours furnishes 3-(benzyloxy)-1-cyclobutanone derivatives.
This method is advantageous due to mild reaction conditions, high yield, and inexpensive starting materials.
Esterification to Form tert-Butyl Ester
The tert-butyl ester group can be introduced by esterification of the corresponding carboxylic acid or via protection strategies using tert-butyl protecting agents such as di-tert-butyl dicarbonate.
- Typical esterification conditions involve Steglich-type esterification using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents, yielding the tert-butyl ester functionality.
- Alternatively, tert-butyl protection can be achieved by reacting the acid with tert-butyl alcohol in the presence of acid catalysts or via carbamate formation with di-tert-butyl dicarbonate.
Debenzylation and Further Functionalization
In some synthetic sequences, debenzylation of the benzyloxy group is performed to yield hydroxy-substituted cyclobutane derivatives. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd-C) under acidic conditions, with reaction times and catalyst loadings optimized for complete conversion.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (Step 1) | 3-dibromo-2,2-dimethoxypropane, diisopropyl malonate, NaH or n-BuLi, DMF/DMA/NMP | 120-140 °C | 20-24 h | High | Alkali choice affects rate; DMF common solvent |
| Acidic deprotection (Step 2) | Acid hydrolysis | Ambient to reflux | Several hours | High | Converts protected intermediates to acids |
| Hunsdiecker reaction (Step 3) | Silver carboxylate, Br2 | 40-70 °C | 2-3 h | Moderate | Produces bromoalkane intermediate |
| Nucleophilic substitution (Step 4) | Benzyl alcohol, NaH/n-BuLi/KtBuO, THF/DMF/DCM | 0-50 °C | 6-8 h | High | Introduces benzyloxy group |
| Esterification | DCC, DMAP, tert-butanol or di-tert-butyl dicarbonate | Room temp | Several hours | Moderate to High | Steglich esterification or protection methods |
| Debenzylation | Pd-C catalyst, acetic acid, ethanol | Room temp | 2-10 days | Variable | Catalyst loading and acid amount critical for completion |
Data extracted and consolidated from patent CN111320535B, European patent EP2683684B1, and literature sources.
Analysis of Preparation Methods
- The stepwise nucleophilic substitution approach starting from brominated cyclobutane precursors is well-established, providing good control over regio- and stereochemistry.
- The use of mild bases such as sodium hydride or potassium tert-butoxide allows for efficient substitution without harsh conditions.
- The Hunsdiecker reaction step introduces a halogen substituent effectively but requires careful control of temperature and reaction time to avoid side reactions.
- Esterification using Steglich conditions is preferred for mildness and compatibility with sensitive functional groups.
- The debenzylation step is crucial for further functionalization but can be time-consuming and requires optimization of catalyst and acid concentrations.
- Overall, the synthetic routes emphasize mild reaction conditions, high yields, and scalability , making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy group is the primary site of reactivity, leading to the formation of benzaldehyde derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate with structurally related compounds, emphasizing functional groups, molecular properties, and applications.
Key Observations:
Functional Group Diversity: The target compound combines a tert-butyl ester (acid-labile) and a benzyl ether (hydrogenolysis-sensitive), making it suitable for orthogonal deprotection strategies in multi-step syntheses . In contrast, 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid employs a Boc-protected amine, which is cleaved under acidic conditions, and a carboxylic acid for direct coupling. The benzyloxycarbonyl (Cbz) derivative shares the benzyl-based protection but lacks the tert-butyl ester, limiting its stability in acidic environments compared to the target compound.
Reactivity and Stability: The tert-butyl ester in the target compound offers superior stability under basic conditions compared to methyl esters (e.g., (1s,3r)-methyl 3-aminocyclobutane carboxylate hydrochloride ), which hydrolyze more readily.
Applications :
- Cyclobutane derivatives with rigid backbones, such as the target compound, are prized in drug discovery for mimicking peptide turn structures or stabilizing bioactive conformations .
- Compounds like the Boc-protected amine are often used in solid-phase peptide synthesis (SPPS), whereas the target’s benzyl ether may find utility in glycoconjugate chemistry or prodrug design.
Biological Activity
Tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR), supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a cyclobutane ring, and a benzyloxy functional group. Its molecular formula is CHO, with a molecular weight of approximately 250.34 g/mol. It appears as a white to light yellow crystalline solid, with a melting point between 120°C and 124°C.
Synthesis
The synthesis of tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate typically involves several key steps:
- Formation of the Cyclobutane Ring: This can be achieved through various cyclization reactions.
- Introduction of the Benzyloxy Group: This step often involves nucleophilic substitution reactions.
- Carboxylation: The final step usually involves adding a carboxylic acid moiety to complete the structure.
Anti-inflammatory Properties
Research indicates that compounds with similar bicyclic structures exhibit significant anti-inflammatory activities. For instance, studies have shown that derivatives containing the cyclobutane framework can inhibit cyclooxygenase (COX-1/COX-2) enzymes, which are critical in the inflammatory process. The inhibition percentages of these compounds were comparable to established anti-inflammatory drugs such as celecoxib and diclofenac .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Tert-butyl derivative | 71.2 | 82.9 |
| Celecoxib | 85.6 | 83.4 |
| Diclofenac | 83.4 | 81.0 |
Cytotoxic Effects
In vitro studies have demonstrated that tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. For example, in a study involving multiple cancer types, it was observed that certain derivatives showed growth inhibition percentages ranging from 20% to over 50% at concentrations of 10 µM .
| Cell Line | Growth Inhibition (%) |
|---|---|
| Leukemia | 25 |
| Non-small cell lung | 30 |
| Colon cancer | 45 |
| Breast cancer | 50 |
Structure-Activity Relationships (SAR)
The biological activity of tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate can be significantly influenced by modifications to its structure:
- Substitution Patterns: Variations in the benzyloxy group or the tert-butyl moiety can enhance or diminish activity.
- Bicyclic Framework: The presence of the cyclobutane ring is crucial for receptor binding and biological interactions.
A study highlighted that altering substituents on the benzyloxy group led to variations in anti-inflammatory potency, suggesting that careful modification could optimize therapeutic effects .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Anti-inflammatory Study: A derivative exhibited a significant reduction in paw edema in rat models, demonstrating its potential as an anti-inflammatory agent.
- Cytotoxicity Evaluation: Compounds were tested against a panel of cancer cell lines, revealing promising cytotoxic profiles that warrant further investigation.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, such as introducing the benzyloxy group via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives often require protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups), with reaction conditions (temperature, solvent, catalysts) critically impacting yields . A common approach includes:
- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2 : Functionalization with benzyloxy groups using benzyl bromide under basic conditions (e.g., NaH in THF).
- Step 3 : Esterification with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C .
Optimization of solvent polarity (e.g., THF vs. DCM) and temperature control (±5°C) can improve yields by 15–20% .
Q. Which analytical techniques are most effective for characterizing tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm cyclobutane ring geometry and benzyloxy/tert-butyl group integration .
- HPLC-MS : Purity assessment (>98%) and molecular ion verification (e.g., [M+Na] peak at m/z 335.2) .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1720 cm) and ether C-O (~1250 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutane derivatives .
Q. How should this compound be stored to ensure stability, and what are its degradation risks?
Store at 2–8°C in airtight containers under inert gas (N/Ar). The tert-butyl ester is prone to hydrolysis under acidic/alkaline conditions, while the benzyloxy group may oxidize. Avoid prolonged exposure to light, moisture, or temperatures >30°C . Stability studies suggest a shelf life of >12 months when stored correctly .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity challenges in synthesizing cyclobutane derivatives like this compound?
Cyclobutane rings exhibit ring strain (≈26 kcal/mol), leading to competing pathways during functionalization. For example, benzyloxy group addition may proceed via radical intermediates (under photochemical conditions) or ionic mechanisms (SN2 with inversion). Steric hindrance from the tert-butyl group often biases equatorial positioning, but unexpected diastereomer ratios (e.g., 60:40 vs. 90:10) require DFT calculations to map transition states .
Q. How can researchers resolve contradictions in spectral data for cyclobutane-based intermediates?
Discrepancies in NMR coupling constants (e.g., for cyclobutane protons) may arise from conformational flexibility or impurities. Strategies include:
Q. What methodologies optimize the removal of benzyl and tert-butyl protecting groups without degrading the cyclobutane core?
- Benzyl Deprotection : Use catalytic hydrogenation (H, Pd/C) in ethanol at 25°C for 6–12 hours. Monitor by TLC to avoid over-reduction .
- tert-Boc Removal : Treat with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 1–2 hours. Neutralize with NaHCO to prevent acid-catalyzed ring opening .
Yields >85% are achievable with strict control of reaction time and acid concentration.
Q. How does tert-butyl 3-(benzyloxy)cyclobutane-1-carboxylate interact with biological targets, and what assays validate its activity?
The compound’s rigid cyclobutane core and lipophilic substituents make it a candidate for enzyme inhibition studies . For example:
- Kinase Assays : Measure IC values using ADP-Glo™ kits (e.g., for CDK2 inhibition).
- Membrane Permeability : Use Caco-2 cell monolayers to assess logP-driven absorption .
Preliminary data from analogs (e.g., azetidine derivatives) suggest moderate binding affinity (K ≈ 10–50 µM) to proteases .
Q. What computational tools predict the reactivity and regioselectivity of cyclobutane derivatives in further functionalization?
- Molecular Dynamics (MD) Simulations : Model ring puckering effects on reaction pathways .
- Density Functional Theory (DFT) : Calculate activation energies for electrophilic additions (e.g., epoxidation at C3 vs. C4) .
- Machine Learning (ML) : Train models on PubChem datasets to predict optimal reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
